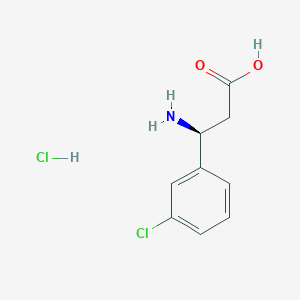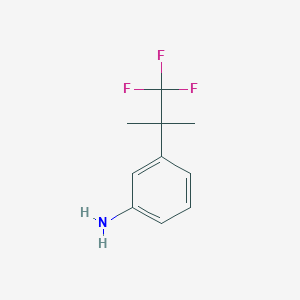
ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The reaction conditions often include the use of an acid catalyst and an alcohol solvent. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted phenylpropanoates. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism of action of ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes involved in metabolic processes or modulate neurotransmitter receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate;hydrochloride
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride
Uniqueness
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from similar compounds.
特性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 |
InChIキー |
FLMKCSGNZMMXDN-MERQFXBCSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC)N.Cl |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)





![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)


![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
